Enrofloxacin (sodium salt) is a synthetic antibiotic belonging to the fluoroquinolone class, primarily used in veterinary medicine for treating bacterial infections in animals. Originally developed by Bayer Corporation, it was approved by the United States Food and Drug Administration for veterinary use in 1996. Enrofloxacin exhibits broad-spectrum antibacterial activity, particularly against Gram-negative and some Gram-positive bacteria, making it a vital tool in livestock and aquaculture settings .
Enrofloxacin is classified as a third-generation fluoroquinolone antibiotic. It is recognized for its potent antibacterial properties and is categorized under small molecules in pharmacological classifications. The compound's structure allows it to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .
The synthesis of enrofloxacin (sodium salt) typically involves several key steps:
The stoichiometric ratio of reactants is crucial for maximizing yield and purity. For instance, a common method involves using a 1:1 molar ratio of enrofloxacin to sodium hydroxide during synthesis, followed by evaporation of solvents to isolate the final product .
The molecular formula of enrofloxacin (sodium salt) is , with a molecular weight of approximately 381.38 g/mol. The structure features a fluoroquinolone backbone characterized by a bicyclic system that includes a quinolone ring fused with a piperazine ring.
Enrofloxacin (sodium salt) undergoes various chemical reactions, including:
The stability of enrofloxacin sodium salt can be influenced by pH levels; optimal solubility occurs around pH 5.02, where it remains stable without significant degradation .
Enrofloxacin exerts its antibacterial effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication and transcription processes in bacteria:
Enrofloxacin (sodium salt) has several scientific and practical applications:
Enrofloxacin’s intrinsic water solubility (0.23 mg/mL) severely restricts its bioavailability in veterinary applications [1] [7]. To address this, synthetic routes focus on salt formation via proton transfer to the piperazine nitrogen. The synthesis of enrofloxacin mesylate (EM) exemplifies this strategy: enrofloxacin reacts with methanesulfonic acid in a 1:1 stoichiometric ratio in aqueous medium, followed by antisolvent crystallization using isopropanol. This yields a salt with 483.01 ± 4.06 mg/mL aqueous solubility—a 2,000-fold increase over the parent compound [1] [7]. Similarly, enrofloxacin sodium is produced by neutralizing enrofloxacin’s carboxylic acid group with sodium hydroxide, though its hygroscopic nature limits practical use [9].
Table 1: Solubility of Enrofloxacin Derivatives
Compound | Solubility (mg/mL) | Solubility Increase (vs. Enrofloxacin) |
---|---|---|
Enrofloxacin | 0.23 | 1× |
Enrofloxacin sodium | 38.7 ± 1.2* | 168× |
Enrofloxacin mesylate | 483.01 ± 4.06 | 2,000× |
EFX·Py2,4DCA salt | 12.5 ± 0.3* | 54× |
Data compiled from [1] [2] [9]. *Values approximated from saturation concentrations.
Pharmacokinetic studies in rabbits confirm that EM achieves 1.79× higher relative oral bioavailability than enrofloxacin, attributed to enhanced dissolution kinetics [7].
Co-crystallization leverages supramolecular synthons to modify enrofloxacin’s solid-state properties without altering its covalent structure. Isomeric pyridinedicarboxylic acids (e.g., pyridine-2,4-dicarboxylic acid/Py2,4DCA) serve as effective co-formers, forming salts via proton transfer to the piperazine group. Single-crystal X-ray diffraction confirms a 1:1 stoichiometry in EFX·Py2,4DCA, with the co-former integrated via N⁺–H···O⁻ hydrogen bonds and π-π stacking [2] [9]. This disrupts enrofloxacin’s zwitterionic lattice, elevating water solubility to 12.5 ± 0.3 mg/mL—54× higher than enrofloxacin [2].
Salts with dicarboxylic acids (suberic, tartaric) exhibit superior stability under high humidity due to robust hydrogen-bonded networks. For example, enrofloxacin-tartrate trihydrate maintains crystallinity after 48 hours at 75% RH, whereas enrofloxacin sodium deliquesces within 12 hours [9]. The presence of hydration water in structures like EFX·Py2,5DCA·H₂O further stabilizes the lattice through O–H···O bridges [2].
Table 2: Co-Crystallization Partners and Stability Outcomes
Co-former | Stoichiometry | Key Noncovalent Interactions | Hygroscopic Stability (75% RH) |
---|---|---|---|
Pyridine-2,4-dicarboxylic acid | 1:1 | N⁺–H···O⁻, π-π stacking | >48 hours |
Tartaric acid | 1:1 | O–H···O, N⁺–H···O⁻ | >48 hours |
Suberic acid | 1:1 | N⁺–H···O⁻, C–H···O | 36 hours |
Nicotinic acid | 1:1 | N⁺–H···O⁻, charge transfer | 24 hours |
Mesylate (CH₃SO₃⁻) and hydrochloride (Cl⁻) salts adopt distinct stoichiometries governed by acid pKa and crystallization dynamics. Enrofloxacin mesylate invariably forms a 1:1 salt, as validated by NMR integration and elemental analysis [1] [7]. The mesylate anion’s low basicity (pKa ≈ −1.9) ensures complete proton transfer, while its compact size facilitates dense crystal packing without solvation. In contrast, enrofloxacin hydrochloride exhibits variable stoichiometry (1:1 or 1:2) depending on reactant concentration. At low HCl concentrations, a mono-hydrochloride forms, but excess HCl promotes a dihydrochloride species that often incorporates water or ethanol in the lattice [1] [9].
Table 3: Comparative Analysis of Enrofloxacin Salts
Parameter | Enrofloxacin Mesylate | Enrofloxacin Hydrochloride |
---|---|---|
Stoichiometry | 1:1 | 1:1 or 1:2 (hydrated/solvated) |
Anion Size (ų) | 42.7* | 27.0* |
Water Solubility | 483.01 mg/mL | 89.3 mg/mL* |
Bioavailability | 1.48× vs. HCl salt | Reference |
Crystal Hydration | Anhydrous | Common |
Data from [1] [4] [7]. *Calculated ionic volumes; HCl solubility from hydrochloride dihydrate.
The mesylate’s larger anion size reduces lattice energy, contributing to its higher solubility and oral bioavailability (1.48× relative to hydrochloride) [7]. Both salts preserve enrofloxacin’s in vitro antibacterial activity, confirming structural integrity post-salt formation [1].
Solvent-free mechanochemistry offers an eco-friendly route for salt synthesis by minimizing waste and energy inputs. Enrofloxacin and organic acids (e.g., p-nitrobenzoic acid/PNB) undergo proton transfer during ball milling, confirmed by in situ Raman spectroscopy showing carboxylic acid O–H stretch disappearance within 30 minutes [6]. This method achieves near-quantitative yields of enrofloxacin-PNB (1:2) salt cocrystals, contrasting with solution-based crystallization requiring ethanol/water mixtures [6] [7].
The technique enables stoichiometric precision unattainable via solvent routes. For example, milling enrofloxacin with two equivalents of PNB forces a 1:2 ionic cocrystal containing both PNB⁻ anion and neutral PNB. This complex exhibits 5× higher solubility than enrofloxacin due to disrupted crystal packing [6]. Scalability is demonstrated in twin-screw extrusion, producing 200 g/hour of enrofloxacin-nicotinate salt with 98% phase purity via PXRD [9].
Table 4: Mechanochemical vs. Solution Synthesis Outcomes
Parameter | Mechanochemical Synthesis | Solution Synthesis |
---|---|---|
Reaction Time | 30–90 minutes | 24–72 hours |
Solvent Volume | 0 mL/g | 20 mL/g |
Yield | >95% | 75–86% |
Phase Purity | >98% (by PXRD) | 90–95% |
Scalability | Twin-screw extrusion (200 g/h) | Limited by vessel size |
Advantages include avoiding solvate formation and reducing polymorphic diversity, critical for regulatory approval. However, amorphous byproducts may form if milling intensity exceeds optimal thresholds [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7